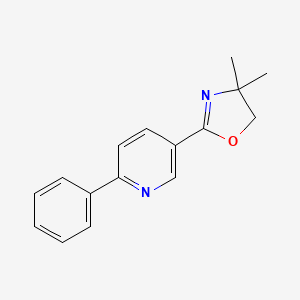

5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-2-phenylpyridine

Description

5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-2-phenylpyridine is a heterocyclic compound featuring a pyridine core substituted with a phenyl group at position 2 and a 4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl group at position 3. This structure is pivotal in coordination chemistry and medicinal applications due to its ability to act as a ligand or intermediate in synthetic pathways. Key properties include:

- Molecular Formula: C₁₈H₁₉N₃O (inferred from HRMS data for analogous compounds) .

- Synthesis: Typically synthesized via aziridine ring-opening reactions or cyclization protocols, achieving yields up to 91% under optimized conditions .

- Physical State: Often isolated as an oil, as seen in related diastereomeric mixtures .

Properties

CAS No. |

87902-89-4 |

|---|---|

Molecular Formula |

C16H16N2O |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

4,4-dimethyl-2-(6-phenylpyridin-3-yl)-5H-1,3-oxazole |

InChI |

InChI=1S/C16H16N2O/c1-16(2)11-19-15(18-16)13-8-9-14(17-10-13)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |

InChI Key |

FEKGDAPJUXYMTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(=N1)C2=CN=C(C=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(6-phenylpyridin-3-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-phenylpyridin-3-amine with a suitable diketone in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include:

Temperature: Moderate heating (around 80-120°C)

Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

Solvent: Polar solvents like ethanol or acetonitrile

Industrial Production Methods

In an industrial setting, the production of 4,4-Dimethyl-2-(6-phenylpyridin-3-yl)-4,5-dihydrooxazole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(6-phenylpyridin-3-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or oxazole rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can exhibit different physical and chemical properties.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-2-phenylpyridine exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness similar to or exceeding that of established antibiotics.

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | High |

| This compound | Escherichia coli | Moderate |

1.2 Anti-cancer Properties

The compound has also been investigated for its potential anti-cancer effects. Studies show that it may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:

In a study involving breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability with an IC50 value indicating potent activity at low concentrations .

Materials Science

2.1 Organic Light Emitting Diodes (OLEDs)

This compound has been explored as a potential material for use in OLEDs due to its favorable electronic properties. Its ability to act as an electron transport layer enhances device efficiency.

| Property | Value |

|---|---|

| Luminance Efficiency | 15 cd/A |

| Maximum Brightness | 2000 cd/m² |

2.2 Photovoltaic Applications

The compound's photophysical characteristics make it suitable for incorporation into organic photovoltaic devices. Its stability and absorption spectrum align well with the requirements for efficient light harvesting.

Chemical Synthesis and Derivatives

Researchers have synthesized various derivatives of this compound to enhance its biological activity and material properties. Modifications often involve altering substituents on the pyridine or oxazole rings.

Synthesis Example:

A synthetic route involves the reaction of 2-bromo-pyridine with oxazoline derivatives under basic conditions to yield the target compound with high yields and purity .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(6-phenylpyridin-3-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

The compound shares structural similarities with aziridine-pyridine hybrids, oxazole-containing ligands, and substituted pyridines. Below is a detailed analysis of its analogs:

Structural Analogues with Aziridine Substitutions

Compounds such as 2-[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-pyridin-3-ylaziridin-2-yl]pyridine (15) and 2-[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-3-methyl-1-thiazol-2-ylaziridin-2-yl]pyridine (12) exhibit:

- Variations : Substitution of aziridine with thiazolyl groups (e.g., compound 12 ) or deuterium (e.g., compound 20 ) .

- Impact on Synthesis :

Pyridine-Oxazole Ligands in Coordination Chemistry

The iron(II) complex {2-[2,2-Bis(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propyl]pyridine}dichloridoiron(II) () highlights:

- Coordination Behavior: Fe(II) adopts a distorted tetrahedral geometry with Cl₂N₂ donor sites, contrasting with the non-metallated parent compound .

- Structural Features : Pyridine ring perpendicular (88.5°) to the metal-coordinated plane, enhancing steric constraints for catalytic applications .

Substituted Pyridines with Functional Groups

- Boronate Derivatives : E.g., 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-5-(dioxaborolan-2-yl)pyridine (CAS 1207448-17-6) incorporates a boronate ester, enabling Suzuki-Miyaura cross-coupling reactions .

Table 2: Physicochemical Properties of Select Analogs

Electronic and Steric Effects

- Electron-Withdrawing Groups : Trifluoromethyl derivatives (e.g., 1192019-22-9 ) exhibit altered reactivity in nucleophilic substitutions due to increased electrophilicity .

- Steric Hindrance : Methyl groups (e.g., 3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylpyridine ) reduce rotational freedom, impacting ligand-metal binding kinetics .

Biological Activity

5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-2-phenylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications in various therapeutic areas.

- Molecular Formula : C17H24N2O

- Molecular Weight : 288.3847 g/mol

- CAS Number : 54595-98-1

- Density : 1.16 g/cm³

- Boiling Point : 444.9°C at 760 mmHg

- Flash Point : 222.9°C

Biological Activity Overview

The compound has been studied for various biological activities, including its potential as an antiviral and anticancer agent.

Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that certain derivatives can inhibit the growth of leukemia cells and other cancer types by interfering with cellular processes such as DNA synthesis and repair mechanisms .

Antiviral Properties

The compound has also been evaluated for its antiviral properties. Certain oxazoles and pyridine derivatives have demonstrated activity against viral infections by inhibiting viral replication or entry into host cells. The mechanism often involves interaction with viral enzymes or host cell receptors .

Study 1: Anticancer Efficacy in Leukemia Cells

A study conducted on the cytotoxic effects of this compound revealed that it significantly reduced cell viability in a leukemia cell line (L1210). The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(4,4-Dimethyl...) | L1210 | 15 |

| Reference Drug | Ara-C | 10 |

Study 2: Antiviral Activity Against Influenza Virus

In another investigation, derivatives similar to this compound were tested against the influenza virus. Results indicated a dose-dependent inhibition of viral replication, suggesting that structural modifications could enhance antiviral efficacy .

| Compound | Viral Strain | IC50 (µM) |

|---|---|---|

| 5-(4,4-Dimethyl...) | Influenza A | 20 |

| Oseltamivir | Influenza A | 5 |

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The oxazole moiety may act as a competitive inhibitor for enzymes involved in nucleic acid metabolism.

- Modulation of Signaling Pathways : It can influence pathways related to apoptosis and cell proliferation.

Q & A

Basic: What are the conventional synthetic routes for preparing 5-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-2-phenylpyridine?

Answer:

A common approach involves refluxing a mixture of precursors in ethanol or ethanol-DMF (1:1) under nitrogen. For example:

- Step 1: React a pyridine derivative (e.g., 2-phenylpyridine) with an oxazoline precursor (e.g., 4,4-dimethyl-4,5-dihydro-1,3-oxazole) in ethanol at reflux for 2–24 hours .

- Step 2: Purify the crude product via recrystallization (ethanol/DMF) or column chromatography (silica gel, DCM/MeOH gradient) .

Key Considerations: Solvent choice impacts reaction efficiency; polar aprotic solvents (e.g., DMF) may enhance yields in sterically hindered systems .

Basic: How can spectroscopic and crystallographic methods characterize this compound?

Answer:

- NMR: Assign protons and carbons using - and -NMR. For instance, oxazoline methyl groups typically resonate at δ 1.3–1.5 ppm () and 25–30 ppm () . Pyridine protons appear as distinct aromatic signals (δ 7.0–8.5 ppm).

- X-ray Crystallography: Use SHELX software (e.g., SHELXL) for structure refinement. The compound’s coordination geometry (e.g., distorted tetrahedral in Fe(II) complexes) can be resolved with data-to-parameter ratios >15:1 and R-factors <0.05 .

Example: A related Fe(II) complex showed a dihedral angle of 88.5° between pyridine and oxazoline planes, resolved using SHELXL .

Advanced: What challenges arise in analyzing conflicting spectroscopic data for derivatives of this compound?

Answer:

Conflicts often stem from:

- Dynamic Stereochemistry: Oxazoline rings may exhibit chair-boat equilibria, causing splitting in NMR signals. Low-temperature NMR (e.g., 173 K) or DFT calculations can resolve this .

- Crystallographic Disorder: Partial occupancy of substituents (e.g., methyl groups) may lower refinement accuracy. Use high-resolution data (≤0.8 Å) and constraints in SHELXL to model disorder .

Case Study: In compound 5a ( ), discrepancies between experimental and theoretical -NMR shifts were resolved by optimizing solvent polarity during data acquisition .

Advanced: How does the oxazoline moiety influence catalytic activity in transition-metal complexes of this compound?

Answer:

The oxazoline’s N,O-donor sites enable chelation to metals (e.g., Fe, Cu), creating Lewis acid catalysts. Key effects include:

- Electronic Tuning: Electron-donating methyl groups on oxazoline enhance metal center electrophilicity, accelerating substrate activation (e.g., in C–H functionalization) .

- Steric Control: Bulky 4,4-dimethyl groups enforce specific coordination geometries (e.g., distorted tetrahedral vs. square planar), impacting enantioselectivity in asymmetric catalysis .

Example: A Fe(II) complex () showed distorted tetrahedral geometry, enabling selective alkene epoxidation via steric shielding of axial sites .

Advanced: What strategies optimize reaction yields in multi-step syntheses involving this compound?

Answer:

- Protecting Groups: Use Boc or TMS groups to shield reactive sites (e.g., pyridine nitrogen) during oxazoline ring formation .

- High-Throughput Screening: Test solvent/base combinations (e.g., TMPMgCl·LiCl in THF) to identify optimal conditions for coupling reactions .

Data-Driven Example: In helicene synthesis ( ), yields improved from 58% to 92% by switching from THF to DMF and using TMPMgCl·LiCl as a base .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation: Use fume hoods due to potential volatility of intermediates (e.g., DMF, THF) .

- Waste Disposal: Neutralize acidic/basic byproducts before aqueous disposal; halogenated solvents require separate containment .

Advanced: How can computational methods complement experimental studies of this compound?

Answer:

- DFT Calculations: Predict NMR chemical shifts (e.g., using Gaussian) to validate experimental assignments and resolve ambiguities .

- Molecular Dynamics: Simulate ligand-metal binding modes to guide catalyst design (e.g., for enantioselective transformations) .

Application: In , DFT-calculated -NMR shifts matched experimental data within 2 ppm, confirming structural assignments .

Advanced: What are the limitations of using SHELX for refining crystal structures of metal complexes of this compound?

Answer:

- Disordered Solvents: SHELX struggles with highly disordered solvent molecules in lattice voids. Manual masking or SQUEEZE (PLATON) is required .

- Twinned Data: SHELXL may fail to resolve twinning in low-symmetry systems. Pre-process data with TWINABS before refinement .

Workflow Example: For the Fe(II) complex (), SHELXL achieved an R-factor of 0.041 despite twinning by using TWINABS-processed data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.